Monolayer Collapse Pressure at the Air/Water Interface: TCyP Collapses at 3.7 mN·m⁻¹ vs. TiBuP at 18 mN·m⁻¹
Trisilanolcyclohexyl-POSS (TCyP) and trisilanolisobutyl-POSS (TiBuP) possess nearly identical limiting molecular areas (A₀ ≈ 1.81 vs. 1.77 nm²·molecule⁻¹), yet their monolayer collapse pressures diverge dramatically. TCyP monolayers collapse at a surface pressure of approximately 3.7 mN·m⁻¹ via instantaneous nucleation with hemispherical edge growth into ordered trilayers [1]. In contrast, TiBuP monolayers withstand compression up to approximately 18 mN·m⁻¹ before collapse into various ordered or disordered solid-like 3D aggregates [2][3]. This ~4.9-fold difference in collapse pressure means TCyP enters the multilayer regime at far lower surface pressures, enabling access to unique rodlike aggregate morphologies that cannot be achieved with TiBuP under equivalent compression conditions.
| Evidence Dimension | Surface pressure at monolayer collapse (π_collapse) |
|---|---|
| Target Compound Data | π_collapse ≈ 3.7 mN·m⁻¹ for trisilanolcyclohexyl-POSS (TCyP) |
| Comparator Or Baseline | π_collapse ≈ 18 mN·m⁻¹ for trisilanolisobutyl-POSS (TiBuP); limiting area A₀ ≈ 1.77 vs. 1.81 nm²·molecule⁻¹, respectively |
| Quantified Difference | ~4.9-fold lower collapse pressure for TCyP; collapse mechanism: instantaneous nucleation with hemispherical edge growth (TCyP) vs. disordered 3D aggregation (TiBuP) |
| Conditions | Langmuir monolayer at air/water interface; Wilhelmy plate method; Π–A isotherm; 22.5 °C (TiBuP) and ambient temperature (TCyP) |
Why This Matters
For Langmuir–Blodgett film deposition and interfacial templating, the ~4.9-fold lower collapse pressure of TCyP dictates a fundamentally different processing window; users requiring controlled multilayer assembly at low surface pressure must select TCyP over TiBuP.
- [1] Deng, J.; Viers, B. D.; Esker, A. R.; Anseth, J. W.; Fuller, G. G. Phase Behavior and Viscoelastic Properties of Trisilanolcyclohexyl-POSS at the Air/Water Interface. Langmuir 2005, 21 (6), 2375–2385. DOI: 10.1021/la047568w. View Source
- [2] Deng, J.; Hottle, J. R.; Polidan, J. T.; Kim, H. J.; Farmer-Creely, C. E.; Viers, B. D.; Esker, A. R. Polyhedral Oligomeric Silsesquioxane Amphiphiles: Isotherm and Brewster Angle Microscopy Studies of Trisilanolisobutyl-POSS at the Air/Water Interface. Langmuir 2004, 20 (1), 109–115. DOI: 10.1021/la035240h. View Source
- [3] Deng, J. Interfacial Characterization of Polyhedral Oligomeric Silsesquioxane (POSS) Amphiphiles and Polymer Blends: Thermodynamics, Morphology, and Rheology. Ph.D. Dissertation, Virginia Tech, 2005. http://hdl.handle.net/10919/27126. View Source
